7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenyl-4H-chromen-4-one
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Overview
Description
7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. This compound is characterized by its chromen-4-one core structure, which is substituted with a 4-fluorophenyl group, a 2-oxoethoxy group, a methyl group, and a phenyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of an appropriate phenol derivative with a β-ketoester under acidic or basic conditions.
Introduction of the 4-fluorophenyl group: This step involves the use of a fluorinated aromatic compound, such as 4-fluorobenzaldehyde, in a Friedel-Crafts acylation reaction.
Attachment of the 2-oxoethoxy group: This can be accomplished through an etherification reaction using an appropriate alkylating agent, such as ethyl chloroacetate, in the presence of a base.
Methylation and phenylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to
Properties
IUPAC Name |
7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FO4/c1-15-23(17-5-3-2-4-6-17)24(27)20-12-11-19(13-22(20)29-15)28-14-21(26)16-7-9-18(25)10-8-16/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQKAORHPAVBEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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